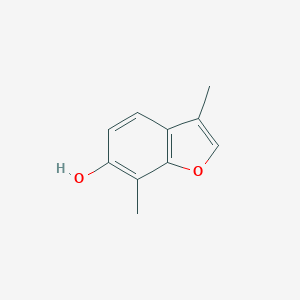

3,7-Dimethylbenzofuran-6-ol

Description

Structure

3D Structure

Properties

CAS No. |

197086-90-1 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,7-dimethyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H10O2/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,11H,1-2H3 |

InChI Key |

HRIQKYVWBYEYRB-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C=CC(=C2C)O |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2C)O |

Synonyms |

6-Benzofuranol, 3,7-dimethyl- |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Benzofuran Derivatives

Isolation and Identification from Biological Matrices

The identification of dimethylbenzofuran compounds from natural sources involves sophisticated extraction and analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile components within complex mixtures like essential oils.

Table 1: Occurrence of Dimethylbenzofuran Derivatives in Plant Sources

| Compound Name | Plant Source | Plant Part/Extract | Reference |

|---|---|---|---|

| 4,7-Dimethylbenzofuran (B1206008) | Paeonia daurica subsp. tomentosa | Roots, Stems, Leaves, Fruits | nih.govresearchgate.net |

| 4,7-Dimethylbenzofuran | Paeonia × suffruticosa (Woody Peony) | Flower Essential Oil | mdpi.com |

| 4,7-Dimethylbenzofuran | Clinopodium nepeta subsp. glandulosum | Essential Oil | nih.gov |

| 4,7-Dimethylbenzofuran | Rhizoma Ligustici Chuanxiong-Radix Paeoniae Rubra | Volatile Oil | amegroups.cn |

| 5-Methoxy-6,7-dimethylbenzofuran | Pu-erh Ripe Tea | Essential Oil | tandfonline.com |

| Benzofuran (B130515) derivatives | Senecio glaucus | Aerial Parts | researchgate.net |

Dimethylbenzofuran derivatives are not exclusive to the plant kingdom; they are also produced as secondary metabolites by fungi. A notable example is the isolation of (3S,3aR,7aS)-3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, a lactone derived from a menthane-type monoterpene, from the fermentation broth of the marine fungus Eutypella scoparia. nih.govtandfonline.com This discovery highlights the metabolic diversity within the Diatrypaceae family of fungi and their potential as a source for novel natural products. nih.gov

Table 2: Occurrence of Dimethylbenzofuran Derivatives in Fungal Sources

| Compound Name | Fungal Source | Reference |

|---|---|---|

| (3S,3aR,7aS)-3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one | Eutypella scoparia FS26 | nih.govtandfonline.com |

Proposed Biosynthetic Pathways of Related Dimethylbenzofurans

The biosynthesis of benzofurans involves complex, multi-step enzymatic reactions that convert simpler precursor molecules into the characteristic fused-ring structure.

The formation of benzofuran derivatives in nature is often catalyzed by specific enzymes. For instance, a proposed biosynthetic pathway for derivatives found in Senecio glaucus involves hydroxylation and oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. ekb.eg These enzymes play a crucial role in the functionalization of the aromatic ring, leading to the formation of the furan (B31954) moiety. ekb.eg

Chemo-enzymatic synthesis studies, which mimic natural processes, have demonstrated the utility of enzymes like laccases and monooxygenases in constructing the benzofuran scaffold. Laccases, sourced from fungi such as Trametes versicolor, can catalyze oxidative dimerization of phenolic precursors to form the 2,3-diarylbenzo[b]furan framework. researchgate.net Similarly, variants of the P450 BM3 monooxygenase can hydroxylate 2-substituted benzofurans, initiating further reactions to yield more complex derivatives. researchgate.net These enzymatic approaches, including oxidative cyclization and tandem reactions, underscore the plausible mechanisms through which plants and fungi synthesize these compounds. researchgate.netnih.govmdpi.com

The biosynthesis of natural products is often highly stereoselective, resulting in the formation of a single, specific stereoisomer. In the context of benzofuran derivatives, this stereochemical control is critical. For example, the synthesis of 2,3-dihydrobenzofurans can yield different ratios of cis and trans isomers depending on the structure of the acyl group precursor. oup.com

Sequential biotransformations can be employed to produce enantiopure dihydrobenzofurans, demonstrating the power of biological systems to control stereochemistry. acs.org The mechanism for such stereoselectivity can involve specific enzymatic reactions like a conrotatory 4π-electron electrocyclization, which has been computationally examined for the formation of cyclopenta[b]benzofuran derivatives. comporgchem.com The precise three-dimensional orientation of the substrate within the enzyme's active site, governed by non-covalent interactions like hydrogen bonds and π–π stacking, is believed to be crucial for overthrowing steric hindrances and achieving high stereoselectivity in the formation of the final product. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment and connectivity of each atom in 3,7-Dimethylbenzofuran-6-ol can be determined.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). In a typical solvent like deuterochloroform (CDCl₃), the methyl groups at positions 3 and 7 would appear as singlets, while the aromatic protons would exhibit distinct signals in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the methyl carbons, aromatic carbons, and the carbons of the furan (B31954) ring appear at characteristic chemical shifts. rsc.org For instance, methyl carbons generally resonate at a lower frequency (upfield) compared to the aromatic and furan ring carbons.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-H | ~6.35 (s) | - |

| 3-CH₃ | ~2.45 (s) | ~21.4 |

| 4-H | - | - |

| 5-H | - | - |

| 6-OH | - | - |

| 7-CH₃ | - | - |

| Aromatic C | - | ~115.3-124.5 |

| C-3 | - | ~154.7 |

| C-4 | - | - |

| C-5 | - | - |

| C-6 | - | - |

| C-7 | - | - |

Note: The table presents typical chemical shift ranges for related benzofuran structures. Actual values for this compound may vary and require experimental verification. Data is compiled from studies on similar benzofuran derivatives. vulcanchem.com

Elucidation of Molecular Connectivity and Stereochemistry via 2D NMR Techniques

Two-dimensional NMR experiments are instrumental in piecing together the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between neighboring aromatic protons, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the methyl protons and the carbons of the benzofuran core, confirming their points of attachment. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a planar molecule like this compound, it can confirm through-space interactions between nearby groups, such as between a methyl group and an adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. rsc.orgacs.org For this compound (C₁₀H₁₀O₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. bldpharm.com

Application of GC-MS and LC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. rsc.orgcore.ac.uk These methods are invaluable for identifying and quantifying this compound in complex samples, such as natural product extracts or reaction mixtures. researchgate.netresearchgate.net The retention time from the chromatography step provides an additional layer of identification, while the mass spectrum confirms the identity of the compound. researchgate.net The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte and the complexity of the matrix.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org The resulting IR spectrum provides a "fingerprint" of the functional groups present in the molecule. For this compound, key characteristic vibrational modes would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds typically appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the methyl groups) appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the C-O bond in the furan ring and the phenolic C-O bond will result in absorptions in the 1000-1300 cm⁻¹ region. vulcanchem.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (CH₃) | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Furan/Phenolic C-O | C-O Stretch | 1000-1300 |

Note: The table provides expected ranges for the vibrational modes. Specific peak positions and intensities would be determined from the experimental IR spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, is not available in the public domain.

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is unique to the crystal's internal structure and allows for the precise calculation of bond lengths, bond angles, and intermolecular interactions.

While crystallographic data exists for isomers and derivatives of this compound, such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) and its carbamate, this information cannot be extrapolated to definitively describe the crystal structure of this compound due to the strict structural specificity of crystal lattice formation. The unique positioning of the hydroxyl and two methyl groups on the benzofuran scaffold in this compound will dictate its specific packing in the solid state.

Without experimental X-ray diffraction analysis of a suitable single crystal of this compound, any depiction of its solid-state structure remains theoretical. The generation of detailed crystallographic data tables is therefore not possible at this time. Further research, involving the synthesis and successful crystallization of this compound, would be required to perform such an analysis and elucidate its precise solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and predict the spectroscopic characteristics of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently used for benzofuran (B130515) derivatives to understand their geometry, electronic properties, and reactivity. worktribe.comfrontiersin.orgmarquette.edu For instance, DFT calculations on related benzofuran structures, like calix nih.govbenzofurans, have been used to estimate the total energies of different conformational isomers. worktribe.com Studies on carbofuran, a related benzofuran derivative, have utilized DFT to analyze bond dissociation energies and predict photodegradation pathways. marquette.edu This computational approach allows for the assignment of electronic transitions and interpretation of dissociative behaviors upon irradiation. marquette.edu The B3LYP/6-311G(d,p) level of theory is a common method used for these types of analyses. researchgate.net

Although specific DFT data for 3,7-Dimethylbenzofuran-6-ol is not widely published, the methodologies applied to similar compounds provide a framework for understanding its electronic characteristics. For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal information about its charge transfer properties and reactivity.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and IR spectra. DFT methods have been successfully used to reproduce observed FTIR frequencies and intensities for various compounds, which in turn confirms their molecular structures and allows for reliable vibrational mode assignments. acs.org For benzofuran derivatives, computational methods can help in assigning the electronic transitions observed in UV-Vis spectra. marquette.edu While experimental NMR data for this compound is available, detailed computational predictions of its spectroscopic parameters would further validate its structure and provide deeper insights into its electronic environment. bldpharm.com

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug discovery to understand how a ligand, such as a benzofuran derivative, might interact with a biological target.

Molecular docking studies on various benzofuran derivatives have revealed their potential to interact with a range of biological targets. For example, benzofuran hybrids have been docked into the binding pockets of PI3Kα and VEGFR-2 to investigate their potential as anticancer agents. nih.gov Similarly, other derivatives have been studied for their interaction with targets like butyrylcholinesterase (BChE) and DNA gyrase. polimi.itresearchgate.net These studies often identify key amino acid residues that are crucial for binding, typically involving hydrogen bonds and hydrophobic interactions. nih.govmdpi.com For instance, in the case of some benzofuran derivatives targeting BChE, interactions with residues in both the catalytic anionic site (CAS) and peripheral anionic site (PAS) have been observed. polimi.itmdpi.com

| Benzofuran Derivative | Biological Target | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| Benzofuran-tetrazole hybrids | TcAChE-E2020 complex | Not specified | nih.gov |

| 2-Phenylbenzofurans | Butyrylcholinesterase (BChE) | CAS and PAS sites | polimi.it |

| Cathafuran C (a 2-arylbenzofuran) | Butyrylcholinesterase (BChE) | Trp82, Asn68 | mdpi.com |

| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | Not specified | nih.gov |

Beyond just the binding pose, computational methods can predict the binding affinity, often expressed as a binding energy score or inhibition constant (Ki). For example, in a study of benzofuran-appended 1,3,4-oxadiazole (B1194373) derivatives targeting the Mtb Pks13 enzyme, binding affinity scores were calculated and compared to a reference inhibitor. nih.gov The binding affinity of certain derivatives was found to be in the range of -14.11 to -14.82 kcal/mol. nih.gov

Fluorescence spectroscopy studies on other benzofuran derivatives binding to bovine serum albumin (BSA) have experimentally determined dissociation constants (kD) in the nanomolar range, which can be correlated with computationally predicted affinities. nih.govmdpi.com For example, a 4-nitrophenyl-functionalized benzofuran (BF1) showed a higher affinity (kD = 28.4 ± 10.1 nM) for BSA compared to a related benzodifuran (BDF1) (kD = 142.4 ± 64.6 nM), a finding that was supported by molecular docking predictions. nih.gov These examples highlight the utility of combining computational predictions with experimental validation to understand the energetics of protein-ligand interactions for the benzofuran scaffold.

| Derivative | Target | Predicted Binding Affinity (kcal/mol) | Experimental Affinity (IC50, Ki, or kD) | Reference |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazole (BF4) | Mtb Pks13 | -14.82 | Not specified | nih.gov |

| 2-Phenylbenzofuran (B156813) (compound 16) | BChE | Not specified | IC50 = 30.3 μM | polimi.it |

| Cathafuran C | BChE | Not specified | Ki = 1.7 μM | mdpi.com |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | BSA | Higher affinity predicted | kD = 28.4 ± 10.1 nM | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand within a protein's binding site over time. MD simulations have been used to study the stability of benzofuran derivatives complexed with their target proteins. polimi.itmdpi.comnih.gov For instance, MD simulations of a 2-phenylbenzofuran derivative bound to BChE confirmed the stability of the ligand in the binding site and its interactions with both the CAS and PAS. polimi.it Similarly, simulations of benzofuran-tetrazole derivatives were performed to assess their potential as agents against Alzheimer's disease by studying their interaction with the TcAChE-E2020 complex. nih.gov

In Silico Prediction of Biological Activities and Molecular Targets

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jrespharm.commdpi.comcsfarmacie.cz Computational methods such as molecular docking are frequently used to predict how these compounds might interact with specific biological targets.

For benzofuran derivatives, studies often involve docking against key enzymes and proteins implicated in disease. For instance, various derivatives have been computationally screened against targets like Lysine-Specific Demethylase 1 (LSD1) for anticancer potential, Glucosamine-6-Phosphate (GlcN-6-P) synthase for antimicrobial activity, and Acetylcholinesterase (AChE) for Alzheimer's disease treatment. researchgate.netnih.govbohrium.com

While no specific molecular targets have been published for this compound itself, its structural similarity to other biologically active benzofurans suggests it could be a candidate for screening against similar targets. The presence of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring would influence its binding orientation and affinity within a protein's active site. A hypothetical screening of this compound would likely predict a spectrum of potential activities, a common starting point in computational drug discovery.

Pharmacokinetic and Drug-Likeness Predictions (ADME without explicit toxicity/safety)

Pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical for determining if a chemical compound can become a viable drug. These properties are routinely predicted using computational models like the SwissADME web tool. csfarmacie.czolemiss.edu These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability.

For a compound like this compound, a theoretical ADME profile can be calculated based on its structure. These calculations provide insight into its drug-like potential. General studies on benzofuran derivatives often show favorable ADME profiles, which encourages their development as therapeutic agents. researchgate.netnih.gov

Below is a predictive data table for this compound, generated based on standard computational models used in cheminformatics.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | Basic molecular composition. |

| Molecular Weight | 162.19 g/mol | Complies with Lipinski's Rule (<500), suggesting good potential for absorption. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5), favorable for cell membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10), favorable for cell membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates good lipophilicity, suggesting favorable absorption and membrane permeation, complies with Lipinski's Rule (<5). |

| Topological Polar Surface Area (TPSA) | 30.21 Ų | Low TPSA value (<140 Ų) suggests good intestinal absorption and cell permeability. |

| Number of Rotatable Bonds | 0 | Low number indicates conformational rigidity, which can be favorable for binding to a target. |

| Bioavailability Score | 0.55 | A standard score indicating good probability of the compound having drug-like kinetics. |

These in silico predictions suggest that this compound possesses favorable drug-like properties. Its molecular weight, lipophilicity, and polar surface area are all within the ranges typically associated with good oral bioavailability. However, without specific published research, these findings remain predictive and highlight the compound as a person of interest for further experimental validation.

Biological Activities and Mechanistic Investigations of 3,7 Dimethylbenzofuran 6 Ol Derivatives

Antitubercular Activity

Derivatives based on the benzofuran (B130515) structure have demonstrated notable activity against mycobacteria, a genus of bacteria that includes the causative agent of tuberculosis.

In Vitro Efficacy Against Mycobacterium Species (e.g., Mycobacterium phlei, Mycobacterium tuberculosis H37Rv)

A variety of benzofuran derivatives have been synthesized and assessed for their ability to inhibit the growth of different mycobacterial species. In one study, a series of benzofuran-oxadiazole conjugates were tested against Mycobacterium phlei and the virulent Mycobacterium tuberculosis H37Rv strain using the microplate Alamar Blue assay (MABA). scispace.com The results showed that compounds with specific halogen substitutions on the benzofuran ring were particularly effective. For instance, derivatives with a bromine at either the 5th or 6th position exhibited potent activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. scispace.com This potency was equal to the standard drug pyrazinamide (B1679903) and greater than streptomycin. scispace.com Against M. phlei, compounds featuring a chlorine or bromine at the 6-position of the benzofuran ring showed the highest activity, with an MIC of 1.56 µg/mL. scispace.com

Similarly, naturally occurring 2-arylbenzofurans, such as sesbagrandiflorains A and B, have exhibited moderate activity against Mycobacterium tuberculosis H37Rv. researchgate.net

| Compound ID | Substituent (R) | MIC (µg/mL) vs M. phlei | MIC (µg/mL) vs M. tuberculosis H37Rv |

|---|---|---|---|

| 7k | 6-Cl | 1.56 | 6.25 |

| 7m | 6-Br | 1.56 | 3.125 |

| 7j | 5-Cl | 3.125 | 6.25 |

| 7l | 5-Br | 3.125 | 3.125 |

| Pyrazinamide | Standard | 3.125 | 3.125 |

| Streptomycin | Standard | 6.25 | 6.25 |

Investigation of Potential Molecular Targets within Mycobacteria

Research into the mechanism of action of these compounds has identified several potential molecular targets essential for mycobacterial survival.

Polyketide Synthase 13 (Pks13): This enzyme is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. nih.gov Certain benzofuran-3-carboxamide (B1268816) derivatives have been identified as potent inhibitors of the Pks13 thioesterase (TE) domain. nih.gov Conformational restriction strategies have led to the development of 3,4-fused tricyclic benzofurans that show potent activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.0156-0.0313 μg/mL. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is a transporter protein responsible for moving mycolic acids across the inner membrane. nih.gov It is considered a promiscuous target for many inhibitors. mdpi.com Indole-2-carboxamides, which share structural similarities with benzofurans, are a well-studied class of MmpL3 inhibitors. Derivatives with a 4,6-dimethylbenzofuran moiety have been investigated, and their activity is dependent on the lipophilicity required to penetrate the complex mycobacterial cell envelope. nih.govmdpi.com Inhibition of MmpL3 disrupts the proton motive force (PMF), affecting cell membrane integrity. mdpi.com

DNA Gyrase (GyrB): The GyrB subunit of DNA gyrase, an enzyme that controls DNA topology, is another validated target. researchgate.netebi.ac.uk Scientists have used structure-based virtual screening to identify benzofuran derivatives as potential inhibitors of the mycobacterial gyrase ATPase (GyrB) domain. researchgate.net One study designed and synthesized benzofuran derivatives that showed promising inhibition of M. tuberculosis DNA gyrase, with one compound having a MIC of 3.64 μM. ebi.ac.uk

NarL: In silico studies have explored the interaction of benzofuran derivatives with the NarL protein from M. tuberculosis. nih.gov NarL is a response regulator involved in bacterial signaling pathways. Molecular docking analysis suggests that derivatives like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate could bind effectively to the active site of NarL, indicating its potential as a target for developing new antituberculosis drugs. nih.gov

Antimicrobial Potential

Beyond their antitubercular effects, benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Candida albicans)

Substituted benzofurans have shown efficacy against both Gram-positive and Gram-negative bacteria. A study on novel benzofuryl β-amino alcohols found that (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol displayed the highest activity against Staphylococcus aureus ATCC 25923, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL and a Minimum Bactericidal Concentration (MBC) of 96 µg/mL. nih.gov Another investigation involving benzofuran derivatives from Senecio glaucus showed that compounds 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone and 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone were more potent than other tested derivatives against S. aureus. researchgate.net

Antifungal Efficacy Against Fungal Strains

The antifungal properties of these derivatives have also been evaluated. The same study on benzofuryl β-amino alcohols reported that (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol was effective against the yeast Malassezia furfur DSM 6170, with both MIC and MBC values of 64 µg/mL. nih.gov However, derivatives isolated from Senecio glaucus showed only weak antifungal activity against Candida albicans and Aspergillus flavus. researchgate.net The methylation at C2 and C3 of the benzofuran core can enhance lipophilicity, which may improve penetration of the fungal cell membrane.

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol | Staphylococcus aureus ATCC 25923 | 64 | 96 |

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Malassezia furfur DSM 6170 | 64 | 64 |

Exploration of Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial effects of benzofuran derivatives are believed to arise from multiple mechanisms. One primary mode of action is through enzyme inhibition. acs.orgnih.gov Proteomic analysis combined with enzyme activity assays of certain benzofuran derivatives containing disulfide moieties revealed their potential to act as versatile bactericides. acs.orgnih.gov Another key mechanism involves the disruption of the cell membrane. As seen with MmpL3 inhibitors in mycobacteria, some benzofuran derivatives can disrupt the proton motive force (PMF), which is essential for maintaining membrane potential and cellular energy production. mdpi.com The lipophilicity conferred by substitutions on the benzofuran ring, such as methyl groups, can enhance the ability of these compounds to penetrate and disrupt microbial membranes.

Antiviral Activity

Derivatives of the benzofuran scaffold have demonstrated notable potential as antiviral agents, with specific attention given to their activity against the Human Immunodeficiency Virus (HIV).

Synthetic derivatives of benzofuran have been evaluated for their ability to inhibit HIV-1 replication in vitro. A study investigating novel 3-benzoylbenzofurans revealed their potent inhibitory effects on pseudoviruses. nih.gov Specifically, the (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran derivative, compound 4b , was identified as a highly potent inhibitor against two different HIV pseudoviruses, Q23 and CAP210. nih.gov Its efficacy was demonstrated by low IC₅₀ values, indicating strong antiviral activity at sub-micromolar concentrations. nih.govrsc.org

Another class of compounds, pyrazole (B372694) derivatives synthesized from the 3-benzoylbenzofurans, also exhibited significant anti-HIV activity. nih.gov Among these, compound 5f was the most effective, showing potent inhibition of both Q23 and CAP210 pseudoviruses. nih.govrsc.org The inhibitory concentrations for these compounds highlight the potential of the dimethylbenzofuran scaffold as a basis for developing new anti-HIV agents. nih.gov

Table 1: In Vitro Anti-HIV Activity of Dimethylbenzofuran Derivatives Interactive data table. Click on headers to sort.

| Compound | Derivative Class | Pseudovirus Strain | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4b | 3-Benzoylbenzofuran | Q23 | 0.49 ± 0.11 | nih.gov |

| 4b | 3-Benzoylbenzofuran | CAP210 | 0.12 ± 0.05 | nih.gov |

| 3g | 3-Benzoylbenzofuran | Q23 | < 10 | nih.gov |

| 5f | Pyrazole | Q23 | 0.39 ± 0.13 | nih.govrsc.org |

| 5f | Pyrazole | CAP210 | 1.00 ± 0.15 | nih.govrsc.org |

| 5h | Pyrazole | Q23 | < 10 | nih.gov |

| 5h | Pyrazole | CAP210 | 6.31 ± 0.31 | nih.gov |

Mechanistic studies have sought to identify the specific viral enzymes targeted by these benzofuran derivatives. Time-of-addition assays and direct enzyme inhibition studies have shown that 3-benzoylbenzofuran derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org This class of drugs binds to a site on the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA. nih.gov

In contrast, the pyrazole derivatives synthesized from these benzofurans were found to inhibit HIV entry. nih.govrsc.org Further investigation revealed that some of these derivatives also possess the ability to inhibit HIV-1 protease, a critical enzyme for viral maturation. nih.govnih.gov Compound 5f was identified as the most active protease inhibitor among the tested pyrazoles, with a measured IC₅₀ of 31.59 ± 3.83 μM. nih.govrsc.org Molecular docking studies suggested that it engages in competitive inhibition by interacting with the active site of the HIV-1 protease. rsc.org Other derivatives, such as 3g , 4b , and 5h , were found to be mild inhibitors of the protease. nih.govrsc.org

Anticancer and Cytotoxic Activity (In Vitro Context)

The benzofuran core is a recurring motif in compounds exhibiting cytotoxic effects against various cancer cell lines. researchgate.net Both natural and synthetic derivatives have been extensively screened to evaluate their potential as anticancer agents. researchgate.netnih.gov

Derivatives of 3,7-dimethylbenzofuran-6-ol and related structures have shown a broad spectrum of cytotoxic activity against multiple human cancer cell lines. For instance, various benzofuran compounds isolated from the Diatrypaceae family of fungi have demonstrated effective inhibition against lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.gov

One notable example, a compound referred to as 105 in a comprehensive review, showed strong cytotoxicity with IC₅₀ values ranging from 0.3 to 1.8 μmol/L across five different cancer cell lines. nih.gov Other related compounds displayed moderate to strong inhibitory activities. nih.gov Similarly, a new benzofuran derivative isolated from Nicotiana tabacum exhibited moderate inhibitory activity against human cancer cell lines. www.gob.pe The diverse substitutions on the benzofuran ring system allow for a range of potencies and selectivities against different cancer types. researchgate.netnih.gov

Table 2: In Vitro Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines Interactive data table. Click on headers to sort.

| Compound ID (Source) | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 105 | HeLa | 0.3 - 1.8 | nih.gov |

| 105 | MCF-7 | 0.3 - 1.8 | nih.gov |

| 105 | HCT-116 | 0.3 - 1.8 | nih.gov |

| 105 | PANC-1 | 0.3 - 1.8 | nih.gov |

| 105 | SW1990 | 0.3 - 1.8 | nih.gov |

| 108-110 | Various | < 6.0 | nih.gov |

| 159 | A375 | 1.08 | nih.govtandfonline.com |

| 159 | A549 | 2.25 | nih.govtandfonline.com |

| 159 | HepG2 | 1.0 | nih.govtandfonline.com |

| 159 | MCF-7 | 3.40 | nih.govtandfonline.com |

| 90 | SF-268 | 9.2 | nih.gov |

| 90 | MCF-7 | 4.4 | nih.gov |

| 90 | NCI-H460 | 9.9 | nih.gov |

| 95 | MCF-7 | 25.6 | nih.govtandfonline.com |

Research into the mechanisms underlying the cytotoxic activity of benzofuran derivatives has pointed towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.netmdpi.com Some benzofuran analogs have been observed to induce morphological changes in cancer cells that are characteristic of apoptosis. mdpi.com The mechanisms of cytotoxicity for benzofurans have been likened to those of established chemotherapy drugs, involving processes such as DNA intercalation and the induction of reactive oxygen species. nih.gov

Furthermore, specific derivatives have been shown to trigger apoptosis through the increased expression of key proteins like caspases 3/7 and the tumor suppressor protein p53. nih.gov For example, a brominated benzofuran derivative was found to be highly and selectively toxic to leukemia cells (K562 and HL60), with its cytotoxicity attributed to the induction of apoptosis. researchgate.net Other studies have revealed that certain analogs can cause DNA damage and arrest the cell cycle of cancer cells in the G2/M phase, thereby halting their proliferation. mdpi.com

A significant recent development in the study of benzofuran derivatives is the identification of their ability to inhibit specific enzymes involved in cancer progression, such as lysine (B10760008) acetyltransferases (KATs). The KAT6A and KAT6B enzymes are frequently amplified in various cancers, including breast cancer, and play a crucial role in chromatin regulation and gene expression. acs.orgnih.gov

A novel acylsulfonamide-benzofuran series has been discovered as a new structural class for potent and selective inhibition of KAT6A and KAT6B. acs.org The lead compound from this series, BAY-184 , demonstrated dose-dependent inhibition of KAT6A activity with a biochemical IC₅₀ value of 71 nM. acs.org This finding is significant as it establishes a direct link between a benzofuran-based scaffold and the inhibition of a specific oncogenic kinase family, opening a new avenue for targeted cancer therapy. acs.orgnih.gov These inhibitors function by mimicking the diphosphate (B83284) portion of the enzyme's substrate, acetyl coenzyme A. acs.org

Anti-Inflammatory Properties

Benzofuran derivatives are recognized for their potential as anti-inflammatory agents. researchgate.net Their chemical structure serves as a versatile scaffold for the development of new therapeutic compounds. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators. researchgate.net

The anti-inflammatory potential of benzofuran derivatives has been investigated using various in vitro models. A common approach involves the use of cell lines, such as RAW 264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. biomolther.orgnih.gov In these assays, the ability of a compound to reduce the production of inflammatory markers is a key indicator of its activity.

Studies on related benzofuran structures have demonstrated their capacity to interfere with inflammatory cascades. For instance, certain heterocyclic/benzofuran hybrids have been shown to regulate the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory process. researchgate.net The inhibition of these pathways can lead to a downstream reduction in the expression of various pro-inflammatory genes. Furthermore, some benzofuran derivatives have been observed to decrease the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cancer cell lines. mdpi.com

While direct studies on this compound are limited, research on analogous structures provides evidence for the anti-inflammatory potential of this class of compounds. For example, investigations into dimethyl octenol have shown its ability to suppress TNF-α secretion in stimulated RAW cells. nih.gov

A key target in the study of anti-inflammatory agents is the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation. scielo.br Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. biomolther.org Therefore, the inhibition of NO production is a valuable metric for assessing anti-inflammatory activity.

Several benzofuran derivatives have demonstrated the ability to inhibit NO production in in vitro settings. frontiersin.org For example, in LPS-stimulated RAW 264.7 macrophages, certain synthetic benzofuran hybrids have shown a significant, dose-dependent reduction in nitrite (B80452) accumulation, which is an indicator of NO production. biomolther.org

The following table summarizes the nitric oxide inhibitory activities of some benzofuran derivatives, providing context for the potential activity of this compound.

| Compound/Derivative | Cell Line | IC50 for NO Inhibition (µM) |

| Benzofuran-hybrid 5d | RAW 264.7 | 52.23 ± 0.97 |

| Dimethyl octenol | RAW 264.7 | Inhibition observed |

This table presents data from studies on benzofuran derivatives and related compounds to illustrate the potential anti-inflammatory activity. IC50 represents the concentration required to inhibit 50% of the nitric oxide production.

These findings suggest that derivatives of this compound could potentially exert anti-inflammatory effects by mitigating the production of key inflammatory mediators like nitric oxide. nih.govfrontiersin.org

Antioxidant Activity

The benzofuran scaffold is a recurring motif in compounds exhibiting antioxidant properties. researchgate.net This activity is crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net

The antioxidant potential of benzofuran derivatives is frequently evaluated through their ability to scavenge synthetic free radicals in chemical assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to the radical results in a measurable color change, indicating its scavenging capacity.

A closely related compound, 7-methoxy-2,3-dimethylbenzofuran-5-ol, has shown significant activity in these assays. This suggests that the dimethylbenzofuranol skeleton is conducive to radical scavenging.

Below is a data table showcasing the radical scavenging capabilities of a related benzofuran derivative.

| Compound | Assay | IC50 Value (µM) |

| 7-methoxy-2,3-dimethylbenzofuran-5-ol | DPPH | 12.5 |

| 7-methoxy-2,3-dimethylbenzofuran-5-ol | ABTS | 8.0 |

This table provides the IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals in the respective assays. Data is for a structurally similar compound and is illustrative of the potential of the dimethylbenzofuranol class.

The mechanisms by which benzofuran derivatives mitigate oxidative stress are multifaceted. The primary mechanism is often direct radical scavenging, where the phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical, thus breaking the chain reaction of oxidation.

Beyond direct scavenging, some benzofuran derivatives can modulate cellular antioxidant systems. For instance, certain derivatives have been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with protective effects against oxidative stress. mdpi.com

Interestingly, the role of benzofuran derivatives in oxidative stress can be context-dependent. In some studies involving cancer cell lines, certain benzofurans have been observed to act as pro-oxidants, increasing the intracellular levels of ROS. mdpi.com This pro-oxidant activity can lead to cellular damage and, ultimately, apoptosis of cancer cells, highlighting a potential therapeutic application in oncology. mdpi.com This dual role, acting as an antioxidant in normal cells and a pro-oxidant in cancer cells, is an area of active investigation.

Structure Activity Relationship Sar Studies of 3,7 Dimethylbenzofuran 6 Ol Derivatives

Influence of Methyl Substituents at Positions 3 and 7 on Bioactivity

The methyl groups at positions 3 and 7 of the benzofuran (B130515) ring play a significant role in the molecule's interaction with biological targets. Research on various benzofuran derivatives indicates that methylation can enhance biological activity. For instance, in some contexts, methylation at the C2 and C3 positions has been shown to increase lipophilicity, which can improve the molecule's ability to penetrate fungal cell membranes. Specifically, the presence of a methyl group at the 3-position can stabilize the benzofuran ring, potentially increasing its resistance to metabolic breakdown.

Studies on related benzofuran structures have shown that the positioning of methyl groups is a critical determinant of biological activity. nih.gov For example, in a series of 3-benzoylbenzofuran derivatives, the compound (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran demonstrated potent anti-HIV activity, highlighting the contribution of the dimethyl substitution pattern. rsc.org The presence of methyl groups can also enhance metabolic stability by protecting the molecule from certain enzymatic degradation pathways.

Critical Role of the Hydroxyl Group at Position 6 in Target Interaction

The hydroxyl group at position 6 is a key functional group that significantly influences the biological activity of 3,7-dimethylbenzofuran-6-ol. Phenolic hydroxyl groups on a benzofuran scaffold are often crucial for modulating anticancer activity. nih.gov This is attributed to the ability of the hydroxyl group to act as a hydrogen bond donor, which facilitates favorable interactions with biological targets. nih.govnih.gov The presence of this group can also increase the solubility of the compound in polar solvents compared to its fully aromatic counterparts.

The position of the hydroxyl group is critical. For instance, the location of a hydroxyl group on the benzofuran ring affects its hydrogen-bonding capacity and, consequently, its binding to receptors. In the context of antioxidant activity, the hydroxyl group is essential for scavenging free radicals and reducing oxidative stress.

Effects of Positional and Functional Group Variations on Pharmacological Profile

Varying the position and nature of functional groups on the this compound scaffold can dramatically alter its pharmacological profile. These modifications are a cornerstone of SAR studies aimed at optimizing the therapeutic potential of the lead compound.

Impact of Halogen Substitutions (e.g., Bromine, Chlorine, Fluorine)

The introduction of halogen atoms such as bromine, chlorine, and fluorine to the benzofuran ring has been shown to significantly increase anticancer activities in various derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

For example, replacing aromatic methyl groups with halogens can lead to compounds with higher metabolic stability and similar lipophilicity. mdpi.comsemanticscholar.org Studies on benzofuran-oxadiazole conjugates revealed that the presence of chlorine and bromine at the 6-position of the benzofuran ring resulted in the highest activity against Mycobacterium phlei. researchgate.net In some cases, chloro-substituted compounds have shown greater activity than standard drugs like adriamycin against certain cancer cell lines. researchgate.net

Role of Methoxy (B1213986) and Amine Substituents

The substitution of the hydroxyl group with a methoxy group or the introduction of amine substituents can lead to significant changes in the pharmacological profile. Methylation of a hydroxyl group to a methoxy group can increase lipophilicity. nih.gov In some benzofuran derivatives, the presence of a methoxy group has been shown to influence biological properties, with some methoxy-containing compounds exhibiting significant pro-oxidative and pro-apoptotic effects. nih.gov

The introduction of an N,N-dimethylamino group at position 6 has been found to confer robust cellular activity in certain benzofuran-based inhibitors. nih.gov In a series of 7-methoxy benzofuran pyrazoline derivatives, compounds with specific substitutions on a phenyl ring, including amino groups, showed good antibacterial activity. researchgate.net

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry plays a crucial role in the interaction between a ligand and its biological target. The specific three-dimensional arrangement of atoms in a molecule can determine its binding affinity and efficacy. For benzofuran derivatives, the stereochemistry of substituents can be a deciding factor in their biological activity.

For instance, in the case of wine lactone, a related benzofuran derivative, different stereoisomers exhibit vastly different odor thresholds, indicating a strong dependence of receptor interaction on stereochemistry. researchgate.net The absolute configuration of chiral centers can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents, which is essential for understanding the SAR of enantiomerically pure compounds. researchgate.net The synthesis of specific stereoisomers is often necessary to evaluate the biological activity of each enantiomer independently.

Development of SAR Models for Optimized Analog Design

The data gathered from SAR studies are used to develop models that can predict the biological activity of new, unsynthesized analogs. These models are invaluable for guiding the design of optimized compounds with improved potency, selectivity, and pharmacokinetic properties.

By systematically exploring the effects of different substituents, as seen in studies on benzofuran-oxadiazole conjugates where various substitutions were made to the benzofuran ring, researchers can build a comprehensive understanding of the SAR. researchgate.net This knowledge allows for a more rational approach to drug design, moving beyond trial-and-error synthesis. For example, understanding that halogen substitution at specific positions enhances activity can lead to the targeted synthesis of new halogenated analogs. nih.govsemanticscholar.org Similarly, recognizing the importance of the hydroxyl group's hydrogen-bonding capability can guide the design of analogs that maintain or enhance this interaction.

Compound and Activity Data

| Compound/Derivative Class | Modification | Observed Bioactivity |

| This compound Analogs | Methylation at C3 | Can increase metabolic stability. |

| Benzofuran Derivatives | 6-Hydroxyl group | Crucial for anticancer activity through hydrogen bonding. nih.gov |

| Halogenated Benzofurans | Bromine, Chlorine, Fluorine substitution | Increased anticancer activity. nih.gov |

| Methoxy-substituted Benzofurans | Methoxy group at various positions | Influences lipophilicity and can lead to pro-oxidative effects. nih.govnih.gov |

| Amino-substituted Benzofurans | N,N-dimethylamino group at C6 | Conferred robust cellular activity in some inhibitors. nih.gov |

Analytical Methods for Detection and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental to the analysis of 3,7-Dimethylbenzofuran-6-ol, providing the necessary separation from other components for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzofuran (B130515) derivatives. For compounds similar to this compound, reverse-phase HPLC methods are commonly employed. core.ac.uk These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, often with an acid modifier such as formic or phosphoric acid to improve peak shape. core.ac.uksielc.com

Chiral HPLC has also been instrumental in separating enantiomers of related benzofuran compounds, which is critical when stereoisomerism influences biological activity or sensory properties. rsc.org For instance, the separation of stereoisomers of wine lactone, a structurally related benzofuran derivative, has been achieved using chiral columns, highlighting the capability of HPLC to resolve complex isomeric mixtures. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzofuran Compounds

| Parameter | Condition | Reference |

| Column | C18, 3 µm particle size, 5.5 cm x 4.6 mm | core.ac.uk |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in methanol | core.ac.uk |

| Detection | Mass Spectrometry (MS) | core.ac.uk |

| Application | Separation of compounds from complex biological extracts | core.ac.uk |

This table is illustrative and based on methods used for similar compounds; specific optimization for this compound would be required.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. In the analysis of essential oils and other complex volatile mixtures, GC is used to separate individual components before their identification. amegroups.cnasianpubs.org The technique has been used to monitor the completion of synthesis reactions for related benzofuranols. google.comgoogle.com

Capillary columns, often with a wax or polysiloxane-based stationary phase, are typically used. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. asianpubs.org Chiral capillary GC has also been successfully applied for the separation of stereoisomers of other aroma-active benzofuran derivatives. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. While specific UPLC methods for this compound are not detailed in the provided context, the principles are an extension of HPLC. For related compounds, UPLC methods can offer significant advantages, particularly in metabolomics studies where high throughput is essential. metabolomexchange.org The faster separation capabilities make it a suitable technique for rapid purity assessments and high-throughput screening. sielc.com

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and quantification of compounds in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. In this technique, the gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component as it elutes. amegroups.cnasianpubs.org This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries.

GC-MS has been extensively used to identify various dimethylbenzofuran isomers and related compounds in natural products like essential oils and in the analysis of food and beverage aromas. researchgate.netamegroups.cnasianpubs.org For example, 4,7-dimethylbenzofuran (B1206008) has been identified in peony seed oil using this method. researchgate.net The technique is sensitive enough to detect and identify trace components, making it invaluable for comprehensive chemical profiling. amegroups.cn

Table 2: GC-MS Parameters for the Analysis of Volatile Benzofurans in Plant Extracts

| Parameter | Condition | Reference |

| GC System | Agilent HP6890 GC/5973 MSD | asianpubs.org |

| Column | DB-wax fused silica (B1680970) column (30 m, 0.25 mm i.d., 0.25 µm film thickness) | asianpubs.org |

| Oven Program | 40°C (2 min), then 3°C/min to 250°C (10 min hold) | asianpubs.org |

| Carrier Gas | Helium (1 mL/min) | asianpubs.org |

| MS Scan Range | 35-550 amu | asianpubs.org |

| Ionization | Electron Ionization (70 eV) | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile, polar, or thermally labile compounds that are not suitable for GC analysis. The liquid chromatograph (either HPLC or UPLC) separates the sample components, which are then ionized and detected by the mass spectrometer. core.ac.ukmetabolomexchange.org

LC-MS has been employed to identify benzofuran derivatives in complex biological matrices, such as extracts from organisms. core.ac.uk For example, 3,6-Dimethylbenzofuran-4-ol was identified in cockroach haemolymph using LC-MS. core.ac.uk The technique's high sensitivity and selectivity make it ideal for detecting compounds at low concentrations. Reverse-phase chromatography coupled with a triple quadrupole mass spectrometer is a common configuration for such analyses. core.ac.uk

Advanced Sample Preparation and Extraction Methodologies

The isolation of this compound from a sample matrix is a critical step that influences the accuracy and reliability of subsequent analysis. The choice of extraction method depends on the matrix's nature, the compound's concentration, and its physicochemical properties. Common advanced methods include hydrodistillation, solvent extraction, and solid-phase extraction (SPE).

Hydrodistillation: This technique is widely used for extracting volatile compounds, such as those found in essential oils from plant materials. nih.gov In this process, the material containing the analyte is immersed in water and heated. The resulting steam, carrying the volatile compounds, is cooled and condensed, separating the oil from the water. For instance, hydrodistillation of dried plant matter has been shown to yield essential oils containing various benzofuran derivatives. nih.gov A similar method, simultaneous distillation-extraction (SDE), uses a solvent like dichloromethane (B109758) to continuously extract compounds from the steam condensate, which can be effective for isolating compounds from complex matrices like tea. tandfonline.com

Solvent Extraction: This classic method involves the use of an organic solvent to selectively dissolve the target compound from the sample. Techniques can range from simple liquid-liquid extraction to more exhaustive methods like Soxhlet extraction. tandfonline.com For example, a crude product containing a related compound, 3-methyl-benzofuran-5-ol, was extracted from a reaction mixture using toluene. google.comgoogle.com The choice of solvent is crucial; it should have a high affinity for this compound while minimizing the co-extraction of interfering substances. After extraction, the solvent is typically evaporated to concentrate the analyte. tandfonline.comprepchem.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration prior to chromatographic analysis. acs.org It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a different solvent. C18 cartridges are common for retaining non-polar to moderately polar compounds from aqueous solutions. acs.org This method offers advantages such as high recovery rates, good precision, and the ability to achieve significant sample concentration, with detection limits for some compounds reported as low as 0.05 µg/L. acs.org Silica gel is another stationary phase used in solid-phase chromatography to separate isomers of dimethyl-benzofuran-5-ol. google.comgoogle.com

Table 1: Comparison of Extraction Methodologies

| Method | Principle | Common Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrodistillation | Separation of volatile compounds based on their boiling point by co-distillation with water/steam. nih.gov | Extraction of essential oils from plant materials. nih.gov | Effective for volatile and thermally stable compounds; solvent-free (in basic form). | Not suitable for thermally labile compounds; can lead to hydrolysis. mdpi.com |

| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases (e.g., sample matrix and an organic solvent). tandfonline.com | Broad applicability for isolating compounds from liquid or solid samples. google.comgoogle.com | Simple, versatile, and can be exhaustive (Soxhlet). | Can be time-consuming and require large volumes of organic solvents. tandfonline.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted with a specific solvent. acs.org | Sample cleanup and concentration from liquid matrices, particularly for trace analysis. acs.orgfao.org | High selectivity and recovery; reduces solvent consumption; can be automated. acs.org | Sorbent selection requires optimization; potential for cartridge clogging. |

Quantitative Analytical Methodologies

Following extraction and cleanup, accurate quantification is essential. While external calibration methods are common, stable isotope dilution assays represent the gold standard for quantitative accuracy, especially in complex matrices.

Stable Isotope Dilution Assays (SIDA): This powerful quantitative technique provides high accuracy by using a stable, isotopically labeled version of the target analyte as an internal standard. researchgate.net A known amount of the labeled standard (e.g., deuterated or ¹³C-labeled this compound) is added to the sample before any extraction or processing steps. acs.org

The key principle of SIDA is that the labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and injection. researchgate.net Therefore, any sample loss or variation during sample preparation will affect both the analyte and the internal standard equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. researchgate.netacs.org This approach effectively compensates for matrix effects—such as ion suppression or enhancement in mass spectrometry—and variations in instrument response. researchgate.net

SIDA is typically coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netbldpharm.com The mass spectrometer can easily distinguish between the native analyte and the heavier isotopically labeled standard, allowing for precise ratio measurement. This methodology has been successfully applied to quantify a wide range of volatile compounds, including esters, acids, and alcohols, in complex samples like wine, achieving excellent linearity and low detection limits. researchgate.net The development of a SIDA method requires the synthesis of the appropriate labeled internal standard, which can be a significant undertaking. researchgate.net

Table 2: Key Aspects of Stable Isotope Dilution Assay (SIDA)

| Aspect | Description |

|---|---|

| Principle | Uses a stable, isotopically labeled analog of the analyte as an internal standard to correct for sample loss and matrix effects. researchgate.netnih.gov |

| Instrumentation | Typically coupled with mass spectrometry techniques like GC-MS or LC-MS for differentiating between native and labeled compounds. researchgate.net |

| Advantages | High accuracy and precision; effectively corrects for matrix effects and variations in recovery; considered a definitive quantitative method. researchgate.netacs.org |

| Requirements | Requires a synthesized, isotopically labeled version of the specific analyte of interest. researchgate.net |

| Application | Gold standard for quantifying trace components in complex matrices such as food, beverages, and biological samples. researchgate.netacs.org |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The development of new and improved methods for synthesizing benzofuran (B130515) scaffolds is a cornerstone of future research. Current synthetic routes often involve multiple steps, harsh reaction conditions, or the use of expensive and toxic transition metal catalysts. acs.orgorganic-chemistry.org The focus is shifting towards more environmentally friendly and economically viable processes.

Key areas for future investigation include:

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of heavy metals is a significant goal. acs.org For instance, the use of metal-free base catalysts has shown promise in reducing the carbon footprint of benzofuran synthesis. acs.org

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. acs.org Strategies involving the reaction of salicylaldehydes, amines, and alkynes in the presence of a copper catalyst are being explored. acs.org

Sustainable Solvents and Reagents: The use of water or other green solvents in place of traditional organic solvents is a key aspect of sustainable chemistry. organic-chemistry.org Additionally, employing readily available and less hazardous starting materials, such as tyrosol, a byproduct of the olive oil industry, is being investigated. torvergata.it

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis of benzofuran derivatives could offer high selectivity and milder reaction conditions.

A recent study demonstrated a three-step, transition-metal-free protocol for the synthesis of benzofuran-6-carboxylic acid, a key intermediate for the drug lifitegrast, on a 100g scale with high purity and without the need for chromatographic purification. acs.org This approach highlights the potential for developing more sustainable and scalable synthetic methods for benzofuran derivatives.

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While various benzofuran derivatives have demonstrated a wide range of biological activities, the precise molecular mechanisms behind these effects often remain to be fully understood. nih.gov Future research will need to delve deeper into the specific interactions between compounds like 3,7-Dimethylbenzofuran-6-ol and their biological targets.

Priorities for future mechanistic studies include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that benzofuran derivatives interact with to exert their effects is crucial. This can be achieved through techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and other benzofurans and evaluating the impact on their biological activity can provide valuable insights into the key structural features required for potency and selectivity. nih.gov

Signaling Pathway Analysis: Investigating the downstream signaling cascades that are activated or inhibited by benzofuran derivatives will help to build a comprehensive picture of their cellular effects. For example, some benzofuran derivatives have been shown to modulate the microglial phenotype, switching it from a pro-inflammatory to a neuroprotective state. nih.gov

Understanding Resistance Mechanisms: In the context of antimicrobial or anticancer applications, it is vital to understand how resistance to benzofuran-based compounds might develop. researchgate.net

Design and Synthesis of Advanced Benzofuran-Based Chemical Libraries

The creation of diverse libraries of benzofuran derivatives is essential for high-throughput screening and the discovery of new lead compounds with improved therapeutic properties. acs.org Future efforts will focus on designing libraries with greater structural complexity and diversity.

Key strategies for library design and synthesis include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide range of structurally diverse molecules from a common starting material, increasing the chances of identifying novel biological activities. acs.orgresearchgate.net

Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller, fragment-like molecules that can bind to a biological target. Promising fragments can then be elaborated or combined to create more potent lead compounds. pitt.edu

Natural Product-Inspired Synthesis: Many biologically active compounds are derived from natural sources. diva-portal.org Designing libraries based on the scaffolds of natural benzofurans can be a fruitful strategy for discovering new therapeutic agents. diva-portal.org

Researchers have successfully synthesized libraries of 2,3-diarylbenzofuran and 2,3-diaryl-2,3-dihydrobenzofuran derivatives to explore their potential as novel antibacterial compounds. diva-portal.org

Integration of Systems Biology and Omics Technologies in Mechanistic Studies

A holistic understanding of the biological effects of this compound and its analogs can be achieved by integrating systems biology and various "omics" technologies. nih.govresearchgate.net This approach moves beyond studying single targets to analyzing the complex network of interactions within a biological system. ecetoc.org

Future research should incorporate:

Genomics and Transcriptomics: Analyzing changes in gene expression profiles (the transcriptome) in response to treatment with benzofuran derivatives can reveal the cellular pathways that are affected. researchgate.net

Proteomics: Studying the proteome (the complete set of proteins) can identify changes in protein expression and post-translational modifications, providing direct insights into the compound's mechanism of action. nih.gov

Metabolomics: Analyzing the metabolome (the complete set of small-molecule metabolites) can reveal alterations in metabolic pathways and provide a functional readout of the cellular response. nih.gov

Integrated Data Analysis: The major challenge and opportunity lie in integrating these large datasets to construct comprehensive models of how benzofuran derivatives function at a systems level. nih.govoup.com

This integrated approach will be crucial for understanding the polypharmacology of benzofuran derivatives—their ability to interact with multiple targets—which can be advantageous for treating complex diseases. oup.com

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzofuran Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and development. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new and improved benzofuran-based drugs. researchgate.net

Future applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can be trained on existing data to build predictive models that relate the chemical structure of benzofuran derivatives to their biological activity. nih.gov This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new benzofuran derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. pitt.edu

Predicting ADMET Properties: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

Personalized Medicine: In the long term, AI could be used to analyze patient-specific data to predict which benzofuran-based therapies are most likely to be effective for an individual.

The integration of AI and ML with traditional medicinal chemistry approaches holds the promise of a new era of rational drug design, leading to the faster and more efficient development of novel benzofuran-based therapeutics. nih.gov

Q & A

Q. What synthetic methodologies are commonly used to synthesize 3,7-Dimethylbenzofuran-6-ol and its derivatives?

Common methods include:

- [3,3]-Sigmatropic rearrangements followed by aromatization, as demonstrated in the synthesis of related benzofuran natural products .

- Allylation reactions using tetrabutylammonium fluoride (TBAF) as a catalyst under controlled temperatures (e.g., 50°C for 24 hours) .

- One-pot pseudo three-component approaches for regioselective alkoxylation or halogenation . Key steps often involve protecting group strategies (e.g., benzyloxy groups) and purification via silica gel chromatography .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Essential techniques include:

- 1H/13C NMR for proton and carbon environment mapping (see benzofuran characterization in ).

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Infrared spectroscopy (IR) to identify hydroxyl and aromatic functionalities .

- Melting point analysis for purity assessment (applicable to crystalline derivatives) .

Q. How does the presence of methyl groups at C3 and C7 positions affect the compound's solubility profile?

The dimethyl substitution pattern:

- Increases hydrophobicity compared to unsubstituted benzofuran-6-ol (evident in chromatographic behavior ).

- May require polar aprotic solvents (DMSO, DMF) for dissolution in biological assays .

- Creates challenges in aqueous-phase reactions, necessitating phase-transfer catalysts .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data observed during structural elucidation of this compound analogs?

Contradictory NMR signals may arise from dynamic conformational changes or impurities. Recommended approaches include:

- Comparative analysis with synthetic standards (e.g., using authentic samples from established procedures) .

- Advanced 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for absolute configuration confirmation .

- Computational NMR prediction tools (e.g., ACD/Labs Percepta Platform) to validate assignments .

Q. What catalytic systems show promise for improving the efficiency of benzofuran ring formation in this compound synthesis?

Recent advances include:

- Transition metal-catalyzed cyclization (implied in palladium/copper-mediated couplings ).

- Organocatalytic approaches using Brønsted acids (e.g., hexafluoropropanol-mediated reactions ).

- Phase-transfer catalysts like TBAF for intramolecular etherification . Solvent polarity (e.g., THF vs DCM) significantly impacts reaction kinetics .

Q. How do substituent positions on the benzofuran core influence the compound's stability and reactivity in further derivatization?

Key considerations:

- Electron-donating groups (e.g., methyl at C3/C7) enhance aromatic stability but may hinder electrophilic substitution .

- Steric effects from dimethyl groups require careful selection of coupling partners (as seen in spirocyclic derivative synthesis ).

- Hydroxyl group protection strategies (e.g., benzylation) are critical for preventing oxidation during multi-step syntheses .

Q. What computational chemistry approaches are validated for predicting the biological activity of this compound derivatives?

Validated methods include:

- Molecular docking studies using protein targets from related natural products (e.g., furanoisoflavonoid targets ).

- QSAR models based on electronic parameters (HOMO/LUMO) calculated via DFT .

- ADMET prediction modules (e.g., ACD/Labs Percepta) for pharmacokinetic profiling .

Q. What strategies mitigate competing side reactions during functionalization of this compound's phenolic hydroxyl group?

Effective approaches include:

Q. How can researchers design enantioselective syntheses of this compound's chiral analogs?

Enantiocontrol strategies may involve:

Q. What are the recommended storage conditions for this compound based on its predicted physicochemical properties?

While experimental data is limited, structural analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products